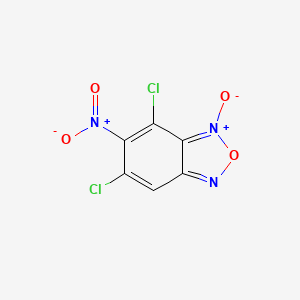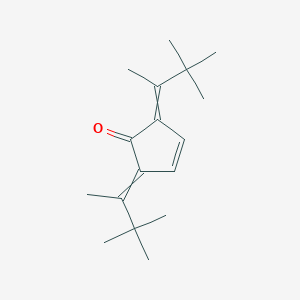
L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to obtain the final product.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like tyrosine and tryptophan can be oxidized, leading to modifications in their structure and function.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create peptide analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various amino acid derivatives.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.
科学的研究の応用
Peptides like L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine have numerous applications in scientific research:
Biochemistry: Studying protein-protein interactions and enzyme activities.
Medicine: Developing peptide-based drugs for various diseases.
Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of peptide drugs.
Industry: Using peptides in the development of biomaterials and nanotechnology.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzyme activities.
Ion channels: Modulating ion channel functions.
類似化合物との比較
Similar Compounds
L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which may confer specific biological activities and interactions.
特性
CAS番号 |
193199-43-8 |
|---|---|
分子式 |
C55H61N11O9 |
分子量 |
1020.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C55H61N11O9/c56-41(25-33-16-20-37(67)21-17-33)49(69)63-47(28-35-30-60-42-13-6-4-11-39(35)42)52(72)64-45(26-32-9-2-1-3-10-32)51(71)66-48(29-36-31-61-43-14-7-5-12-40(36)43)53(73)65-46(27-34-18-22-38(68)23-19-34)50(70)62-44(54(74)75)15-8-24-59-55(57)58/h1-7,9-14,16-23,30-31,41,44-48,60-61,67-68H,8,15,24-29,56H2,(H,62,70)(H,63,69)(H,64,72)(H,65,73)(H,66,71)(H,74,75)(H4,57,58,59)/t41-,44-,45-,46-,47-,48-/m0/s1 |
InChIキー |
GNWNKMJNSVAJHN-AQYCCZNLSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




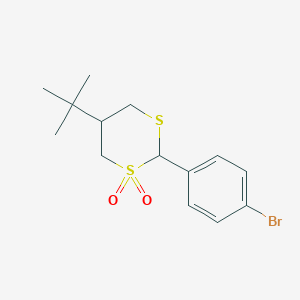
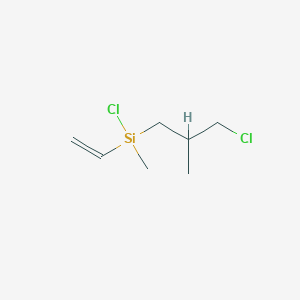
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
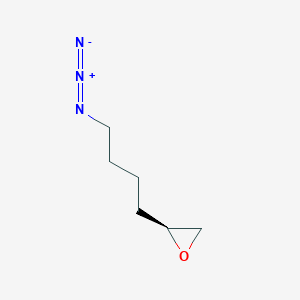

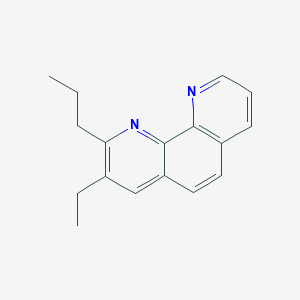
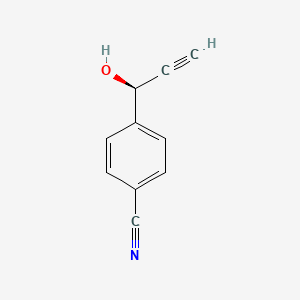
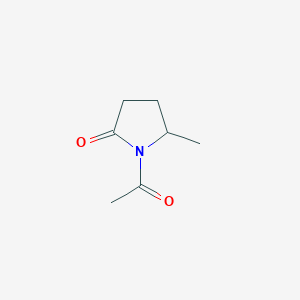
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
